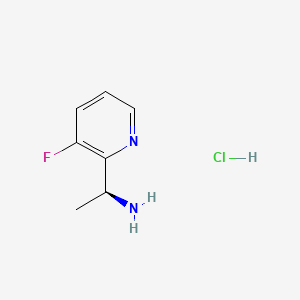

(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

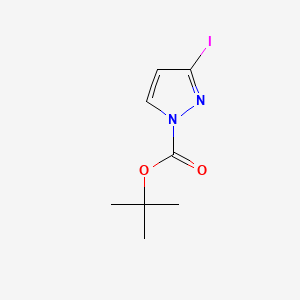

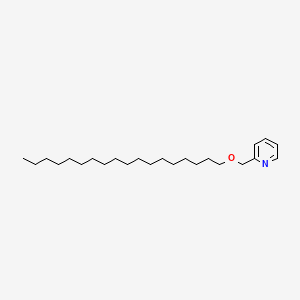

“(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride” is a hydrochloride salt of a fluorinated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The fluorine atom and the ethylamine group on the pyridine ring can significantly alter the chemical properties of this compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, a common aromatic heterocycle. The electronegative fluorine atom would likely influence the electron distribution and reactivity of the molecule. The ethylamine group could potentially form hydrogen bonds .Chemical Reactions Analysis

As a fluorinated pyridine derivative, this compound might undergo various chemical reactions. The presence of the fluorine atom could make the compound susceptible to nucleophilic aromatic substitution reactions. The ethylamine group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the ethylamine group could affect its polarity, solubility, and reactivity .科学的研究の応用

Metallation of π-Deficient Heteroaromatic Compounds

Metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine, plays a significant role in recent developments in this research area. The study on the metallation regioselectivity of 3-fluoropyridine reveals that its lithiation is chemoselective at low temperatures using specific chelates or lithium diisopropylamide. The protophilic attack by these bases can be directed at different positions of the 3-fluoropyridine, influenced by various reaction parameters like solvent, temperature, lithiation conditions, and more. This process is critical for synthesizing 2,3- or 3,4-disubstituted pyridines, which are valuable in various chemical syntheses and applications (Marsais & Quéguiner, 1983).

Exogenous Application of Polyamines in Horticulture

Polyamines (PAs), including Putrescine (PUT), Spermine (SPE), and Spermidine (SPD), are natural compounds pivotal in many growth and developmental processes in plants, especially in fruits. They regulate development, ripening, and senescence processes in fruits. Exogenous application of PAs has been used to extend the shelf life of fruits by mitigating biotic and abiotic stresses, including chilling injury. The anti-ethylene nature of PAs, when applied exogenously, enhances the shelf life of fruits by modulating their respiration rate, ethylene release, and improving firmness and quality attributes. Biotechnological interventions have also been utilized to develop transgenic fruits and vegetables with an in situ mechanism of enhanced biosynthesis of PAs at different developmental stages, aiming to improve shelf life and fruit quality (Sharma et al., 2017).

Role of 1-Methylcyclopropene (1-MCP) in Postharvest Biology

1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene action and is effective across a broad range of fruits, vegetables, and floriculture crops. The application of 1-MCP can help in understanding the role of ethylene in plants more profoundly. It has shown to have various effects on the respiration, ethylene production, volatile production, color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars of the treated species. The review compiles the technological uses for 1-MCP, identifies discrepancies between reports, and aims to define areas requiring further study (Blankenship & Dole, 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(1S)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHHZCSUKROFX-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride | |

CAS RN |

1311254-90-6 |

Source

|

| Record name | (1S)-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)